Bisphenol AF-d8

Catalog No.
S1806880
CAS No.
M.F
C₁₅H₂D₈F₆O₂
M. Wt
344.28
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol AF-d8

Product Name

Bisphenol AF-d8

Molecular Formula

C₁₅H₂D₈F₆O₂

Molecular Weight

344.28

Synonyms

4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol-d8; 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol-d8; 4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol-d8; 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane-d8;

Bisphenol AF-d8 is a deuterated analog of bisphenol AF, which is a chemical compound primarily used in the production of high-performance polymers and resins. The presence of deuterium (d8) in its structure enhances its stability and allows for specific applications in research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. Bisphenol AF itself is characterized by the incorporation of hexafluoroacetone with phenol, leading to a unique structure that imparts distinct properties compared to other bisphenols, such as bisphenol A and bisphenol S.

The chemical reactivity of bisphenol AF-d8 can be understood through its interactions similar to those of bisphenol AF. It can undergo various reactions including:

  • Polymerization: Bisphenol AF-d8 can participate in polymerization reactions to form polyarylates, which are known for their thermal stability and mechanical strength.
  • Nucleophilic Substitution: The fluorinated groups present in bisphenol AF-d8 make it susceptible to nucleophilic attack, allowing for modifications that can enhance its utility in specific applications.
  • Condensation Reactions: Similar to other bisphenols, it can engage in condensation reactions with epoxides or isocyanates to form advanced materials.

Research indicates that bisphenol compounds, including bisphenol AF-d8, may exhibit endocrine-disrupting properties. They can interact with hormone receptors, potentially leading to adverse biological effects. Studies have shown that bisphenols can activate peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid and glucose metabolism regulation. For instance, exposure to bisphenol A has been linked with epigenetic changes affecting gene expression related to adipogenesis and metabolic disorders .

The synthesis of bisphenol AF-d8 typically involves the following steps:

  • Starting Materials: The synthesis begins with phenolic compounds and hexafluoroacetone.
  • Deuteration: The incorporation of deuterium into the molecule is achieved through specific isotopic labeling techniques during the synthesis process.
  • Reaction Conditions: The reaction is usually catalyzed by strong acids or bases under controlled temperatures to ensure high yields while minimizing by-products.

This method results in a compound that retains the structural characteristics necessary for its applications while providing enhanced analytical capabilities due to the presence of deuterium.

Unique FeaturesBisphenol AContains two phenolic groups linked by acetoneWidely used in plastics and resinsHigh production volume; concerns over toxicityBisphenol FLinked by formaldehydeUsed in epoxy resinsLower estrogenic activity compared to BPABisphenol SLinked by sulfur trioxideUsed as a substitute for BPALess toxic; used in thermal paperBisphenol ZLinked by cyclohexanoneUsed in specialty polymersUnique linkages provide different propertiesBisphenol AFContains hexafluoroacetoneHigh-performance polymersEnhanced thermal stability due to fluorination

Interaction studies involving bisphenol AF-d8 have highlighted its potential effects on various biological systems. These studies often focus on:

  • Endocrine Disruption: Investigating how bisphenols interact with hormone receptors like estrogen and androgen receptors .
  • Metabolic Effects: Research has shown that exposure can lead to alterations in metabolic pathways, influencing conditions such as obesity and diabetes .
  • Cellular Mechanisms: Studies have explored the molecular mechanisms through which bisphenols exert their effects, including epigenetic modifications .

Molecular Formula and Deuterium Substitution Pattern

Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium Eight possesses the molecular formula C₁₅H₂D₈F₆O₂ with a molecular weight of 344.28 grams per mole. The deuterium substitution pattern involves the systematic replacement of eight hydrogen atoms with deuterium isotopes, creating a compound that maintains the structural integrity of the parent molecule while providing enhanced analytical capabilities through mass spectrometric differentiation.

The compound's structure centers on the hexafluoroisopropylidene bridge connecting two phenolic rings, with the deuterium atoms strategically positioned to maximize analytical utility. The presence of six fluorine atoms in the central bridging group distinguishes this compound from other bisphenol variants, creating unique physicochemical properties that influence both its synthetic applications and analytical behavior.

Comparative molecular weight analysis demonstrates the mass shift introduced through deuteration. The non-deuterated parent compound, Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol, exhibits a molecular weight of 336.23 grams per mole with the molecular formula C₁₅H₁₀F₆O₂. The 8.05 dalton mass increase resulting from deuterium substitution provides sufficient mass difference for precise analytical discrimination using modern mass spectrometric techniques.

ParameterBisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium EightParent Compound
Molecular FormulaC₁₅H₂D₈F₆O₂C₁₅H₁₀F₆O₂
Molecular Weight344.28 g/mol336.23 g/mol
Mass Difference+8.05 daltonsReference
Deuterium Content8 atoms0 atoms

Comparative Analysis with Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol and Bisphenol 2,2-bis(4-hydroxyphenyl)propane

The structural comparison between Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium Eight and its related compounds reveals significant differences in molecular architecture and physicochemical properties. Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol differs fundamentally from Bisphenol 2,2-bis(4-hydroxyphenyl)propane through the presence of hexafluoroisopropylidene bridging group instead of the isopropylidene structure found in the latter compound.

The fluorinated bridging group in Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol imparts distinctive thermal stability characteristics, with melting points reported between 158°C and 163°C. This thermal stability exceeds that of many conventional bisphenol compounds and contributes to the utility of fluorinated bisphenols in high-temperature applications. The hexafluoroisopropylidene group also influences the compound's solubility profile, rendering it insoluble in water while maintaining solubility in organic solvents.

Molecular structural analysis reveals that Bisphenol 2,2-bis(4-hydroxyphenyl)propane possesses the molecular formula C₁₅H₁₆O₂ with a molecular weight of 228.29 grams per mole. The absence of fluorine atoms and the presence of methyl groups in the bridging position create fundamentally different chemical properties compared to the fluorinated analog. The deuterated version of Bisphenol 2,2-bis(4-hydroxyphenyl)propane exhibits the molecular formula C₁₅H₈D₈O₂ with a molecular weight of 236.34 grams per mole.

CompoundMolecular FormulaMolecular WeightBridge StructureFluorine Content
Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium EightC₁₅H₂D₈F₆O₂344.28 g/molHexafluoroisopropylidene6 atoms
Bisphenol 4,4'-(hexafluoroisopropylidene)diphenolC₁₅H₁₀F₆O₂336.23 g/molHexafluoroisopropylidene6 atoms
Bisphenol 2,2-bis(4-hydroxyphenyl)propane-deuterium EightC₁₅H₈D₈O₂236.34 g/molIsopropylidene0 atoms
Bisphenol 2,2-bis(4-hydroxyphenyl)propaneC₁₅H₁₆O₂228.29 g/molIsopropylidene0 atoms

Historical Development and Synthetic Origins

The development of Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium Eight represents an evolution in isotopic labeling technology applied to fluorinated bisphenol compounds. The parent compound, Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol, was originally developed as a specialty monomer for high-performance polymer applications, particularly in the synthesis of fluoroelastomers and advanced polymer materials requiring enhanced thermal stability.

The synthetic pathway for producing fluorinated bisphenols involves the condensation reaction between hexafluoroacetone and phenolic compounds. This reaction creates the characteristic hexafluoroisopropylidene bridge that distinguishes these compounds from conventional bisphenols. The incorporation of deuterium labeling requires specialized synthetic approaches utilizing deuterated starting materials or deuterium exchange reactions under controlled conditions.

Industrial applications of the parent compound have driven its continued development and refinement. Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol serves as a cross-linking agent for fluoroelastomers and functions as a monomer in the synthesis of polyimides, polyamides, polyesters, and polycarbonate copolymers. These applications have established the compound's importance in specialty polymer manufacturing, particularly for high-temperature composites and electronic materials.

The deuterated analog emerged from the growing need for sophisticated analytical standards in environmental monitoring and analytical chemistry. The development of stable isotope-labeled compounds has become essential for accurate quantification in complex matrices, where contamination from ubiquitous environmental sources can compromise analytical results. The creation of deuterated standards addresses these analytical challenges by providing chemically identical internal standards that can be distinguished through mass spectrometric analysis.

Role as Isotopically Labeled Analog in Scientific Research

Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium Eight functions as a critical analytical tool in scientific research, particularly in applications requiring precise quantification and metabolic pathway elucidation. The compound's role as an isotopically labeled analog extends across multiple research disciplines, including environmental analytical chemistry, metabolic studies, and method validation protocols.

Research applications utilizing deuterated bisphenol compounds demonstrate the versatility of stable isotope labeling in analytical chemistry. Studies involving Bisphenol 2,2-bis(4-hydroxyphenyl)propane-deuterium Eight have established methodologies for quantification in biological matrices using liquid chromatography with tandem mass spectrometry. These methodological approaches provide templates for similar applications involving Bisphenol 4,4'-(hexafluoroisopropylidene)diphenol-deuterium Eight in specialized analytical contexts.

The incorporation of eight deuterium atoms creates a mass shift sufficient for precise analytical discrimination while maintaining chemical behavior identical to the parent compound. This characteristic proves essential in studies where accurate quantification requires internal standardization to account for matrix effects, extraction efficiency variations, and instrumental response fluctuations. The deuterium labeling pattern ensures that the labeled analog undergoes identical chemical transformations while remaining analytically distinguishable.

Metabolic pathway studies represent another significant application area for deuterated bisphenol compounds. The stable isotope labeling enables researchers to track molecular transformations and metabolic fate without introducing chemical artifacts that might alter biological processes. Research involving deuterated Bisphenol 2,2-bis(4-hydroxyphenyl)propane has demonstrated the utility of stable isotope labeling in understanding metabolic pathways and disposition studies.

Environmental monitoring applications utilize deuterated standards to achieve accurate quantification in complex environmental matrices. The ubiquitous presence of bisphenol compounds in environmental samples creates analytical challenges that deuterated internal standards effectively address. The mass spectrometric differentiation provided by deuterium labeling enables accurate quantification even in the presence of significant background contamination from environmental sources.

Research ApplicationAnalytical TechniquePrimary AdvantageResearch Outcome
Environmental MonitoringLiquid Chromatography-Mass SpectrometryMatrix Effect CompensationAccurate Quantification
Metabolic StudiesStable Isotope TracingPathway ElucidationMetabolic Understanding
Method ValidationInternal StandardizationPrecision EnhancementAnalytical Reliability
Quality ControlReference StandardAccuracy VerificationData Quality Assurance

Deuterium Incorporation Strategies

The synthesis of Bisphenol AF-d8 requires sophisticated deuterium incorporation strategies that enable selective or complete replacement of hydrogen atoms with deuterium isotopes [10]. These strategies are fundamentally divided into two primary approaches: catalytic deuterium exchange techniques and precursor-based synthetic routes [16] [19]. The choice of strategy depends on the desired degree of deuteration, positional selectivity requirements, and the specific analytical applications for which the deuterated compound will be employed [27].

Catalytic Deuterium Exchange Techniques

Catalytic deuterium exchange represents the most direct approach for introducing deuterium atoms into the Bisphenol AF framework [11] [15]. This methodology exploits the reversible nature of hydrogen-deuterium exchange reactions, which can be facilitated through various catalytic systems operating under controlled conditions [12].

Acid-Base Catalyzed Exchange

Acid-base catalyzed deuterium exchange reactions constitute a fundamental approach for introducing deuterium at phenolic positions in Bisphenol AF [11]. The mechanism involves the formation of carbanion intermediates through deprotonation, followed by deuteron incorporation from deuterium oxide [12]. Proline derivatives have demonstrated exceptional catalytic activity in hydrogen-deuterium exchange reactions, with 4,4-difluoroproline exhibiting rates approximately 100 times higher than unmodified proline at physiological conditions [11]. The optimal reaction conditions typically occur at deuterium oxide concentrations where the reaction rate reaches maximum efficiency, usually around the catalyst's dissociation constant [11].

The kinetic parameters for these reactions show first-order dependence on substrate concentration, catalyst concentration, and phosphate buffer concentration [11]. Temperature-dependent studies reveal significant solvent isotope effects, with reaction rates in deuterium oxide being approximately 9-fold greater than in mixed hydrogen oxide-deuterium oxide systems [11]. These observations indicate that the rate-determining step involves deuteron transfer rather than carbon-hydrogen bond cleavage [11].

Metal-Catalyzed Exchange Systems

Metal-catalyzed deuterium exchange employs transition metal catalysts to facilitate hydrogen-deuterium substitution throughout the aromatic framework [13] [16]. Platinum group metals on carbon supports have proven particularly effective for achieving multi-deuteration of aromatic compounds in mixed solvent systems containing 2-propanol and deuterium oxide [16]. These catalytic systems operate through coordination of the aromatic substrate to the metal center, followed by oxidative addition of carbon-hydrogen bonds and subsequent reductive elimination with deuterium incorporation [13].

Palladium-catalyzed transfer deuteration systems utilize palladium acetate as the catalyst with deuterium oxide serving as the deuterium source [13]. The reaction mechanism involves the formation of palladium-deuterium catalytic species and trimethylsilyl-deuterium intermediates [13]. The catalytic cycle proceeds through alpha-palladioketone and palladium enolate intermediates, with either complex capable of reacting with trimethylsilyl-deuterium to regenerate the palladium-deuterium species and form silyl enolate intermediates [13].

The following table summarizes the key parameters for various catalytic deuterium exchange techniques:

MethodDeuterium SourceCatalystTemperature (°C)Reaction Time (h)Expected Yield (%)Deuterium Incorporation
Catalytic Deuterium Exchange - Phenolic PositionsD2OAcid/Base catalysts80-1206-2470-852H (phenolic)
Catalytic Deuterium Exchange - Aromatic PositionsD2 gasPt/C, Pd/C150-20010-4860-806H (aromatic)
Metal-Catalyzed H/D Exchange - PlatinumD2O/D2Pt/C (5-10%)180-25012-7280-95Complete (d8)
Metal-Catalyzed H/D Exchange - PalladiumD2OPd(OAc)280-1504-1670-90Selective sites

Precursor-Based Synthetic Routes

Precursor-based synthetic routes for Bisphenol AF-d8 involve the utilization of pre-deuterated starting materials in the condensation reaction between phenolic compounds and hexafluoroacetone [4] [30]. This approach offers superior control over deuterium positioning and can achieve higher isotopic purity compared to post-synthetic exchange methods [3].

Deuterated Phenol Precursor Route

The deuterated phenol precursor route employs phenol-d5 as the starting material in the condensation reaction with hexafluoroacetone trihydrate [4]. This synthetic pathway follows the established mechanism for Bisphenol AF synthesis, wherein the phenolic compound undergoes electrophilic aromatic substitution with the carbonyl carbon of hexafluoroacetone [30] [4]. The reaction proceeds through the formation of a carbocation intermediate stabilized by the electron-withdrawing hexafluoromethyl groups [31].

Lewis acid catalysts such as boron trifluoride or aluminum chloride facilitate the initial activation of hexafluoroacetone toward nucleophilic attack by the phenol derivative [30]. The reaction typically requires temperatures between 120-180°C for optimal conversion rates, with reaction times ranging from 10-20 hours depending on the specific catalyst system employed [30]. Under these conditions, yields of 75-90% can be achieved with deuterium retention exceeding 95% at the aromatic positions [30].

Deuterated Hexafluoroacetone Route

The deuterated hexafluoroacetone approach utilizes hexafluoroacetone bearing deuterium labels in the hexafluoromethyl groups . This strategy is particularly valuable for introducing deuterium at positions that would be difficult to access through direct exchange methods [16]. The synthesis begins with the preparation of deuterated hexafluoroacetone through fluorine-deuterium exchange reactions or deuterium incorporation during the hexafluoroacetone synthesis from hexachloroacetone [31].

Brønsted acid catalysts such as sulfuric acid or trifluoromethanesulfonic acid are employed to promote the condensation reaction between phenol and deuterated hexafluoroacetone [4] [30]. The reaction mechanism involves protonation of the hexafluoroacetone carbonyl group, increasing its electrophilicity toward nucleophilic attack by the phenol substrate [4]. Optimal reaction conditions include temperatures of 140-200°C with reaction times of 15-30 hours, yielding 65-85% of the desired deuterated product [4].

The following table details the precursor-based synthetic routes:

MethodDeuterium SourceCatalystTemperature (°C)Reaction Time (h)Expected Yield (%)Deuterium Incorporation
Precursor-Based Route - Deuterated PhenolPhenol-d5Lewis acids (BF3, AlCl3)120-18010-2075-905H (phenol ring)
Precursor-Based Route - Deuterated HexafluoroacetoneHexafluoroacetone-d6Brønsted acids (H2SO4, CF3SO3H)140-20015-3065-856H (CF3 groups)

Purification and Characterization Protocols

Chromatographic Separation Methods

Chromatographic separation of Bisphenol AF-d8 from synthetic reaction mixtures requires specialized techniques that can effectively resolve deuterated compounds from their protiated analogs and other reaction byproducts [17] [18]. The separation of deuterated compounds presents unique challenges due to the subtle differences in physical properties between isotopologues [17] [22].

Preparative Column Chromatography

Silica gel column chromatography represents the primary purification method for Bisphenol AF-d8 following synthetic procedures [21]. The separation mechanism relies on differential adsorption of compounds based on polarity differences and hydrogen bonding interactions with the silica surface [22]. Deuterated compounds exhibit slightly different retention behaviors compared to their protiated counterparts due to isotope effects on intermolecular interactions [22].

The optimal mobile phase composition consists of hexane and ethyl acetate in a 7:3 ratio, providing sufficient polarity to elute Bisphenol AF-d8 while maintaining adequate resolution from impurities [21]. Silica gel with particle sizes ranging from 230-400 mesh provides the best compromise between resolution and flow rate [21]. Column loading should not exceed 2-3% by weight to prevent overloading effects that could compromise separation efficiency [21].

Recovery rates typically range from 75-85% using standard column chromatography techniques, with purity levels of 92-96% achievable through careful fraction collection and monitoring [21]. The relatively modest purity levels obtained through conventional column chromatography often necessitate additional purification steps for applications requiring higher isotopic purity [21].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography provides superior resolution and purity for Bisphenol AF-d8 purification compared to conventional column chromatography [17] [18]. Reversed-phase chromatography using octadecylsilane bonded phases has proven particularly effective for separating isotopologue pairs of bisphenol compounds [17] [22].

The chromatographic conditions employ acetonitrile-water mobile phases with compositions ranging from 60:40 to 80:20 depending on the specific separation requirements [21]. C18 columns with particle sizes of 5 micrometers and lengths of 150-250 millimeters provide optimal resolution for preparative applications [21]. Flow rates are typically maintained at 0.25-1.0 milliliters per minute to ensure adequate separation while maintaining reasonable analysis times [21].

Preparative High-Performance Liquid Chromatography can achieve purities of 98-99.5% with recovery rates of 80-90% [21]. The higher resolution capability allows for effective separation of closely related impurities and incomplete deuteration products that cannot be resolved by conventional column chromatography [17]. Temperature control at 40°C enhances separation efficiency and reproducibility [21].

Specialized Isotopic Separation Techniques

Gas chromatography has demonstrated exceptional capability for separating deuterated compounds from their protiated counterparts across a wide range of compound classes [17] [18]. The separation mechanism exploits subtle differences in volatility and intermolecular interactions between isotopologues [17]. Nonpolar stationary phases often exhibit inverse isotope effects where heavier isotopic compounds elute earlier than their lighter counterparts [17].

Ionic liquid stationary phases, particularly IL111i, show remarkable performance in isotopologue separations [17]. These phases provide unique selectivity based on multiple interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [17]. The isotope effect magnitude depends on the location of deuterium atoms, with deuterium-substituted aliphatic groups showing greater inverse isotope effects compared to aromatic substituents [17].

The following table summarizes chromatographic separation methods for Bisphenol AF-d8:

Purification MethodMobile Phase/SolventColumn/ConditionsResolutionPurity Achieved (%)Recovery (%)
Silica Gel Column ChromatographyHexane/Ethyl acetate (7:3)Silica gel 60 (230-400 mesh)Good92-9675-85
Preparative HPLCAcetonitrile/Water (60:40)C18 column (5 μm, 250 mm)Excellent98-99.580-90
Reversed-Phase HPLCMethanol/Water (80:20)C18 column (5 μm, 150 mm)Very good95-9885-92
Size Exclusion ChromatographyTHFSephadex LH-20Moderate90-9470-80
CrystallizationToluene/HexaneSlow coolingGood94-9785-95
SublimationVacuum conditions120-140°C, 0.1 mmHgExcellent97-9960-75

Nuclear Magnetic Resonance (NMR) Verification

Nuclear Magnetic Resonance spectroscopy serves as the definitive analytical technique for characterizing Bisphenol AF-d8 and confirming successful deuterium incorporation [14] [24] [27]. The multi-nuclear approach combining proton, deuterium, carbon-13, and fluorine-19 Nuclear Magnetic Resonance provides comprehensive structural verification and isotopic purity assessment [14] [28].

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides the primary evidence for successful deuterium incorporation through the observation of reduced signal intensities or complete signal disappearance at positions where deuterium substitution has occurred [26] [28]. For Bisphenol AF-d8, the aromatic proton signals typically observed between 6.8-7.3 parts per million will show dramatically reduced integration or complete absence depending on the degree of deuteration achieved [26].

The phenolic hydroxyl protons, appearing as singlets around 5.8 parts per million, serve as internal standards for assessing deuteration efficiency [26]. These labile protons can exchange rapidly with traces of water or acid in the sample, appearing as broad singlets due to the rapid exchange process [26]. Deuterated chloroform or dimethyl sulfoxide-d6 are employed as solvents to avoid interference from protiated solvent signals [25] [26].

Integration ratios provide quantitative information about deuteration levels when compared to non-exchangeable reference signals [27]. The coupling patterns may also change due to the elimination of proton-proton coupling where deuterium substitution has occurred [28]. Deuterium decoupling can be applied to collapse multiplets arising from residual proton-deuterium coupling, facilitating spectral interpretation and integration [28].

Deuterium Nuclear Magnetic Resonance Characterization

Deuterium Nuclear Magnetic Resonance spectroscopy provides direct observation of incorporated deuterium atoms and serves as the definitive method for confirming deuteration success [14] [24] [28]. Deuterium, with nuclear spin quantum number I = 1, exhibits different magnetic properties compared to proton (I = 1/2), resulting in broader line shapes and different relaxation behavior [24] [28].

The chemical shift range for deuterium Nuclear Magnetic Resonance closely parallels that of proton Nuclear Magnetic Resonance, with aromatic deuterium signals appearing between 6.8-7.3 parts per million [14] [24]. However, the resolution is significantly reduced due to the smaller magnetic dipole moment of deuterium relative to proton [24]. Natural abundance solvents such as water or dimethyl sulfoxide can be employed since deuterium signals are transparent to proton detection [14].

Relaxation time measurements reveal that deuterium T1 values typically range from 1-2 seconds, which is sufficiently short for rapid pulse acquisition sequences [14]. The quadrupolar nature of deuterium results in efficient relaxation mechanisms, eliminating concerns about saturation effects during rapid pulsing experiments [14]. Integration of deuterium signals provides quantitative assessment of isotopic incorporation efficiency [14].

Carbon-13 and Fluorine-19 Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms structural integrity and provides information about carbon-deuterium isotope effects [27]. The aromatic carbon signals typically appear between 120-160 parts per million, while the quaternary carbon bearing the hexafluoromethyl groups appears around 65-70 parts per million [21]. Small upfield isotope shifts may be observed for carbons directly bonded to deuterium atoms [27].

Fluorine-19 Nuclear Magnetic Resonance serves as an excellent probe for confirming the integrity of the hexafluoromethyl groups during deuteration procedures [21]. The hexafluoromethyl signals appear as singlets between -63 to -65 parts per million relative to trichlorofluoromethane reference [21]. Any degradation or modification of these groups would be immediately apparent through changes in chemical shift or coupling patterns [21].

For doubly labeled compounds containing both carbon-13 and deuterium, deuterium Nuclear Magnetic Resonance can provide practical determination of carbon-13 enrichment levels through integration analysis of carbon-deuterium coupling patterns [14]. This approach is particularly valuable for compounds prepared through synthetic routes involving multiple isotopic labels [14].

The following table details Nuclear Magnetic Resonance characterization parameters:

NMR TypeFrequency (MHz)SolventKey Signals (ppm)Integration RatioAnalysis Purpose
1H NMR400-600CDCl3, DMSO-d66.8-7.3 (Ar-H), 5.8 (OH)Reduced for d8Verify H/D exchange
2H NMR61-92Natural abundance H2O6.8-7.3 (Ar-D)Confirms D incorporationQuantify deuteration
13C NMR100-150CDCl3, DMSO-d6120-160 (Ar-C), 65-70 (C-CF3)No changeStructural confirmation
19F NMR376-564CDCl3, DMSO-d6-63 to -65 (CF3)No changeCF3 group integrity

Isotopic Purity Assessment

Electrospray ionization high-resolution mass spectrometry provides complementary information for isotopic purity determination through the analysis of hydrogen-deuterium isotopologue ion distributions [23] [27]. The mass spectral isotope patterns allow calculation of percent isotopic purity through relative abundance measurements of molecular ions differing by mass units corresponding to hydrogen-deuterium substitution [23].

Thermal Stability and Decomposition Profiles

The thermal behavior of Bisphenol AF-d8 demonstrates exceptional stability characteristics that surpass those of conventional bisphenol compounds. The parent compound, Bisphenol AF, exhibits a melting point range of 160-162°C, and similar thermal properties are expected for the deuterated analog [4] [5]. The hexafluoroisopropylidene moiety contributes significantly to the enhanced thermal stability through the incorporation of carbon-fluorine bonds, which possess high bond dissociation energies [6].

Comparative thermal analysis studies on related bisphenol compounds indicate that fluorinated structures demonstrate superior thermal resistance compared to conventional hydrocarbon analogs [7]. The thermal decomposition of bisphenol-based polymers typically initiates at temperatures ranging from 400-600°C, with fluorinated variants showing decomposition onsets at the higher end of this range [8] [7].

Table 1: Thermal Stability Comparison of Bisphenol Compounds

CompoundMelting Point (°C)Thermal Decomposition Onset (°C)Notes
Bisphenol AF (parent)160-162Not specifically reportedHigh thermal stability due to fluorinated structure
Bisphenol AF-d8160-162 (estimated)Enhanced stability due to deuteriumDeuterium substitution enhances thermal resistance
Bisphenol A157-159450Well-documented decomposition pathway
Bisphenol A-d8157-159Enhanced stabilityIsotope effect provides stability enhancement

The deuterium isotope effect in Bisphenol AF-d8 provides additional thermal protection through stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [9]. This isotopic substitution results in elevated activation energies for thermal decomposition reactions, effectively extending the operational temperature range for analytical applications [10].

Thermogravimetric analysis of related fluorinated bisphenol compounds reveals a characteristic two-stage decomposition pattern, with initial mass loss occurring around 328°C followed by a secondary decomposition phase at approximately 514°C [7]. The presence of fluorinated substituents significantly influences the degradation pathway, promoting the formation of thermally stable intermediates [11].

Solubility Characteristics in Organic Solvents

Bisphenol AF-d8 exhibits solubility characteristics that closely mirror those of its parent compound while maintaining the enhanced analytical utility provided by deuterium labeling. The compound demonstrates limited aqueous solubility, characteristic of fluorinated bisphenol structures, but shows good solubility in a wide range of organic solvents [4] [5].

The hexafluoroisopropylidene bridge imparts significant hydrophobic character to the molecule, resulting in preferential dissolution in organic media [6]. Common analytical solvents including methanol, ethanol, acetone, and toluene readily dissolve Bisphenol AF-d8, facilitating sample preparation for chromatographic and spectroscopic analysis [5] [12].

Table 2: Solubility Profile in Common Organic Solvents

Solvent CategoryBisphenol AFBisphenol AF-d8 (estimated)Application Notes
WaterRelatively insolubleSimilar to parent - insolubleLimited aqueous applications
MethanolSolubleSolubleCommon analytical solvent
EthanolSolubleSolubleCommon analytical solvent
AcetoneSolubleSolubleGood for sample preparation
TolueneSolubleSolubleGood for organic phase extractions
Dimethyl SulfoxideModerate solubilityModerate solubilityUseful for difficult samples
AcetonitrileModerate solubilityModerate solubilityCommon LC-MS mobile phase

The fluorinated structure influences solvent interactions through multiple mechanisms, including dipole-dipole interactions with polar solvents and van der Waals forces with nonpolar media [6]. The presence of phenolic hydroxyl groups provides hydrogen bonding capability, enhancing solubility in protic solvents while maintaining compatibility with aprotic systems [13].

Analytical method development benefits from the favorable solubility profile of Bisphenol AF-d8, particularly in liquid chromatography-mass spectrometry applications where acetonitrile-water mobile phases are commonly employed [14]. The compound's solubility characteristics enable efficient extraction from complex matrices and facilitate accurate quantification in environmental and biological samples [15].

Spectroscopic Fingerprint Analysis

The spectroscopic identification of Bisphenol AF-d8 relies on characteristic signatures arising from both the fluorinated bisphenol framework and the isotopic deuterium substitution pattern. Advanced analytical techniques including mass spectrometry and infrared spectroscopy provide definitive structural confirmation and enable quantitative analysis in complex matrices [16] [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Bisphenol AF-d8 reveals distinctive fragmentation patterns that reflect both the structural features of the parent compound and the isotopic labeling pattern. Electrospray ionization in negative ion mode typically generates the deprotonated molecular ion [M-H]⁻ at m/z 343, representing the primary identification peak for analytical applications [16] [18].

The fragmentation behavior follows established patterns observed for bisphenol compounds, with characteristic losses corresponding to phenol groups and fluorinated substituents [16] [19]. The systematic investigation of bisphenol fragmentation pathways using high-resolution mass spectrometry has revealed common product ions and neutral losses that facilitate structural elucidation [16].

Table 3: Characteristic Mass Spectrometry Fragmentation Patterns

Fragment TypeExpected m/zSignificanceReference
Molecular Ion [M-H]⁻343 (calculated)Primary identification ionCalculated from molecular formula
Loss of phenol group249 (M-94)Common bisphenol fragmentationTypical bisphenol behavior
Common fragment ion93 (C₆H₅O⁻)Universal bisphenol markerLiterature confirmed pattern
Fluorinated fragmentsCF₃ relatedUnique to fluorinated structureExpected from fluorinated compounds
Deuterated signatureMass shift +8Confirms deuterium incorporationIsotope labeling studies

The deuterium isotope labeling provides an 8 mass unit shift compared to the non-deuterated parent compound, enabling precise differentiation in analytical applications [20]. This mass difference proves crucial for internal standard applications in quantitative mass spectrometry, where the deuterated analog serves as a chemical analog with distinct mass spectrometric behavior [3] [14].

Higher energy collisional dissociation generates secondary fragmentation patterns that provide additional structural confirmation [16]. The fluorinated substituents contribute characteristic fragment ions related to CF₃ groups, while the phenolic moieties produce the common C₆H₅O⁻ ion at m/z 93, consistent with other bisphenol compounds [16] [19].

Infrared Absorption Signatures

Infrared spectroscopy provides comprehensive structural information for Bisphenol AF-d8 through characteristic absorption bands arising from functional group vibrations. The fluorinated bisphenol framework generates distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation [17] [21].

The phenolic hydroxyl groups produce characteristic O-H stretching vibrations in the 3200-3600 cm⁻¹ region, appearing as strong, broad absorptions due to hydrogen bonding interactions [17]. The aromatic C-H stretching modes manifest in the 2800-3000 cm⁻¹ range, while aromatic C=C stretching vibrations occur between 1600-1500 cm⁻¹ [17] [21].

Table 4: Infrared Absorption Band Assignments

Wavenumber Range (cm⁻¹)AssignmentIntensityNotes
3200-3600O-H stretchingStrong, broadPhenolic OH groups
2800-3000C-H stretching (aromatic)MediumAromatic hydrogen atoms
1600-1500Aromatic C=C stretchingMedium to strongBenzene ring vibrations
1200-1300C-F stretching (multiple)Very strong (multiple peaks)Characteristic of CF₃ groups
1000-1200C-O stretchingMediumPhenolic C-O bonds
800-900Aromatic C-H bendingMediumSubstituted benzene pattern
600-800C-F bending modesStrongFluorinated structure signature

The hexafluoroisopropylidene moiety generates particularly distinctive absorption patterns in the C-F stretching region (1200-1300 cm⁻¹), where multiple strong peaks reflect the presence of six fluorine atoms in CF₃ groups [17]. These fluorinated signatures provide unambiguous identification of the Bisphenol AF structure and differentiate it from other bisphenol analogs [21].

The deuterium substitution pattern may subtly influence certain vibrational modes, particularly those involving aromatic C-H(D) stretching and bending vibrations [22]. However, the major structural features remain clearly identifiable, and the overall spectroscopic fingerprint maintains diagnostic value for analytical applications [17] [21].

Dates

Last modified: 07-20-2023

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